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Compound of Interest

Compound Name: 2-Anthraquinonecarboxylic acid

Cat. No.: B089820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Anthraquinonecarboxylic acid (CAS 117-78-2), a key organic intermediate. The document
details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic data, along with the experimental protocols for their acquisition. This information
is critical for compound identification, purity assessment, and quality control in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Anthraquinonecarboxylic

acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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IH NMR

BC NMR

Chemical Shift (d) ppm

Chemical Shift () ppm

~10.0 - 13.0 (s, 1H, -COOH)

~180 - 185 (C=0, Ketone)

~7.5-8.5 (m, 7H, Ar-H)

~165 - 175 (C=0, Carboxylic Acid)

~125 - 140 (Ar-C)

Note: Specific chemical shifts and coupling constants for *H NMR and 3C NMR can vary

slightly based on the solvent and concentration used. The values presented are typical ranges

for the respective functional groups.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Vibrational Mode Intensity
2500-3300 O-H stretch (Carboxylic acid) Broad
~1710 C=0 stretch (Ketone) Strong, sharp
~1690 C=0 stretch (Carboxylic acid) Strong, sharp
1500-1600 C=C stretch (Aromatic) Medium
1200-1300 C-O stretch Medium
680-860 C-H bend (Aromatic) Strong

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Wavelength (Amax) Transition Type Chromophore

~250-280 nm - T Anthraquinone system
~320-340 nm - T Anthraquinone system
~400 nm n - 1* Carbonyl groups (C=0)
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Note: The extended conjugation of the anthraquinone ring system results in multiple absorption
bands. The n — 1t transition is typically of lower intensity compared to the m - 1* transitions.*

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity
252 Top Peak

224 2nd Highest

151 3rd Highest

Data obtained from NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Anthraquinonecarboxylic acid is prepared by dissolving 5-25 mg of the solid
sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm
NMR tube. The sample is filtered to remove any particulate matter. *H and 3C NMR spectra are
recorded on a spectrometer, such as a BRUKER AC-300, operating at the appropriate
frequencies for the respective nuclei. For *H NMR, data is acquired over a spectral width of O-
15 ppm. For 3C NMR, a spectral width of 0-200 ppm is typically used with proton decoupling to
simplify the spectrum. Chemical shifts are referenced to an internal standard, such as
tetramethylsilane (TMS) at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

For solid samples, two common preparation techniques are the KBr pellet method and the
Attenuated Total Reflectance (ATR) method.

o KBr Pellet Method: Approximately 1-2 mg of finely ground 2-Anthraquinonecarboxylic acid
is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
compressed under high pressure to form a transparent pellet. The IR spectrum is obtained
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by placing the pellet in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.

[1]

o ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g.,
diamond). Pressure is applied to ensure good contact between the sample and the crystal.
The IR spectrum is then recorded using an FTIR spectrometer equipped with an ATR
accessory, like a Bruker Tensor 27 FT-IR.[1]

The spectra are typically recorded over a range of 4000-400 cm~1.
2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of 2-Anthraquinonecarboxylic acid is prepared using a UV-transparent
solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure that the
absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU). A quartz
cuvette is filled with the sample solution and placed in a UV-Vis spectrophotometer. A blank
spectrum of the solvent is recorded first to serve as a baseline. The absorbance spectrum of
the sample is then measured over a wavelength range of 200-800 nm to identify the absorption
maxima (Amax).

Visualization of Workflows and Relationships
3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining spectroscopic data for a
solid sample like 2-Anthraquinonecarboxylic acid.
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Caption: General experimental workflow for spectroscopic analysis.
3.2 Logical Relationship of Spectroscopic Data for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary
information to determine the structure of 2-Anthraquinonecarboxylic acid.
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Caption: Complementary nature of spectroscopic data in structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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